![molecular formula C15H16N2O2 B2680296 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide CAS No. 898463-31-5](/img/structure/B2680296.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide
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Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
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Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
The study by Shishkina et al. (2018) on a structurally similar compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, reveals its strong diuretic properties, potentially useful as a new hypertension remedy. This research identifies two polymorphic modifications of the compound, highlighting differences in crystal packing and organization, which could influence its bioavailability and efficacy. The findings suggest the relevance of polymorphism in the development of therapeutics based on similar chemical frameworks (Shishkina et al., 2018).
Synthesis of Nitrogen Heterocyclic Compounds
Porashar et al. (2022) describe a temperature tunable synthesis method for tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones, which are structurally related to the queried compound. This methodology involves the initial ring opening of a cyclopropane ring followed by nucleophilic attack, showcasing a versatile approach for synthesizing hexahydropyrrolo[3,2-c]quinolinone derivatives found in biologically active molecules. This process highlights the importance of synthetic strategies in accessing diverse chemical entities for potential therapeutic use (Porashar et al., 2022).
Antibacterial Activity and QSAR Analysis
Research by Domagala et al. (1988) on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are analogous to the compound , demonstrates significant antibacterial activity and DNA-gyrase inhibition. The study establishes quantitative structure-activity relationships (QSAR), indicating the potential of such compounds in designing new antibacterial agents. The importance of the cyclopropyl group in enhancing quinolone activity is particularly noted, suggesting avenues for further chemical modifications to improve therapeutic profiles (Domagala et al., 1988).
Catalysis in Organic Synthesis
Wu et al. (2017) discuss a catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives, which underscores the environmental benefits of such methodologies in organic synthesis and medicinal chemistry. The process is tolerant to air, and water is the only byproduct, highlighting an eco-friendly approach to synthesizing complex heterocyclic compounds that could be foundational in pharmaceutical development (Wu et al., 2017).
properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-13-8-11-7-12(16-15(19)9-3-4-9)6-10-2-1-5-17(13)14(10)11/h6-7,9H,1-5,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMPRDUZMFQBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4CC4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID51088131 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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